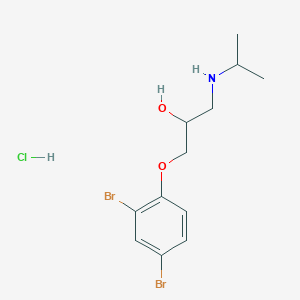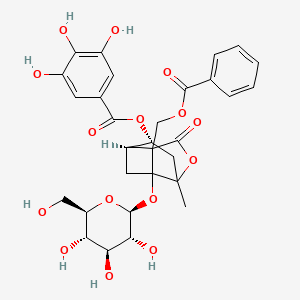
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as inhibit airway smooth muscle contraction. It has also been shown to decrease glucose uptake and insulin secretion in pancreatic β-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride in lab experiments is its high selectivity for β2-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological and pathological conditions. However, one limitation of using 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride. One potential direction is to investigate the role of β2-adrenergic receptors in the regulation of immune function, as recent studies have suggested that these receptors may play a role in modulating immune cell function. Another potential direction is to investigate the use of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride as a therapeutic agent in the treatment of various diseases, such as asthma, diabetes, and cardiovascular disease. Finally, further research is needed to better understand the potential off-target effects of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride and to develop more selective β2-adrenergic receptor antagonists for use in scientific research.
Synthesemethoden
The synthesis of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves several steps, including the reaction of 2,4-dibromophenol with isopropylamine to form 2,4-dibromophenyl isopropylamine, which is then reacted with epichlorohydrin to form 1-(2,4-dibromophenoxy)-3-(isopropylamino)propan-2-ol. The final step involves the hydrochloride salt formation of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle contraction. It has also been used to study the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion.
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2NO2.ClH/c1-8(2)15-6-10(16)7-17-12-4-3-9(13)5-11(12)14;/h3-5,8,10,15-16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRYIGXULLAHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)Br)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)








![2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2380643.png)
![Methyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2380644.png)

